3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
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Overview
Description
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Scientific Research Applications
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves a multi-step process One common synthetic route starts with the preparation of the chromen-4-one core This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4H-chromen-4-one
The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chromen-4-one derivative reacts with phenol in the presence of a base such as potassium carbonate. Finally, the nitrobenzoate moiety is introduced through an esterification reaction between the phenoxy-chromen-4-one derivative and 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or nitrobenzoate moieties, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy or nitrobenzoate derivatives.
Mechanism of Action
The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. For example, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress. Its anticancer effects could be due to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can be compared with other chromen-4-one derivatives, such as:
4H-chromen-4-one: The parent compound with a simpler structure and fewer functional groups.
7-hydroxy-4H-chromen-4-one: A derivative with a hydroxyl group at the 7-position, known for its antioxidant properties.
3-(4-hydroxyphenyl)-4H-chromen-4-one: A compound with a hydroxyphenyl group, studied for its potential anticancer activity.
The uniqueness of this compound lies in its multifunctional nature, combining the properties of the chromen-4-one core with the methoxycarbonyl, phenoxy, and nitrobenzoate groups, which may result in enhanced or novel biological activities.
Properties
CAS No. |
847176-13-0 |
---|---|
Molecular Formula |
C24H15NO9 |
Molecular Weight |
461.382 |
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C24H15NO9/c1-31-23(27)14-5-7-17(8-6-14)33-21-13-32-20-12-18(9-10-19(20)22(21)26)34-24(28)15-3-2-4-16(11-15)25(29)30/h2-13H,1H3 |
InChI Key |
SHCCANPXVZUSKE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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